molecular formula C17H26O2S2 B3032449 3,5-Bis(tert-butylthio)benzyl Acetate CAS No. 1820649-93-1

3,5-Bis(tert-butylthio)benzyl Acetate

Cat. No. B3032449
M. Wt: 326.5
InChI Key: PHEUSZAMYDZDIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with tert-butyl groups and benzyl acetate functionalities can be inferred from the papers. For instance, the synthesis of aromatic bishalides with tert-butyl groups is described, which could be related to the synthesis of 3,5-Bis(tert-butylthio)benzyl acetate . Additionally, the use of tert-butyl acetothioacetate in synthesis is mentioned, which suggests that tert-butyl groups are often introduced into molecules through thioacetate intermediates . The synthesis of tert-butyl aryl sulfides is also relevant, as these compounds are precursors to materials with tert-butylthio groups .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and benzyl groups can be complex due to the steric hindrance introduced by the bulky tert-butyl groups. The papers discuss the structural analysis of related compounds, such as the planar structure of poly(arylene ether ketone)s with pendant tertiary butyl groups and the X-ray structure of a tert-butyl/cyano substituted benzene . These studies suggest that the presence of tert-butyl groups can significantly influence the overall molecular conformation.

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups and benzyl acetate derivatives are covered in the papers. For example, bismuth-catalyzed benzylic oxidations with tert-butyl hydroperoxide are discussed, which could be relevant to the oxidation reactions of benzyl acetate derivatives . The photochemical heterolysis of benzyl alcohols and esters is also mentioned, indicating that benzyl cations can be generated under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl and benzyl groups are influenced by the bulky nature of the tert-butyl group and the reactivity of the benzyl moiety. The thermal and mechanical properties of polymers with tert-butyl groups are explored, which could provide insights into the stability and durability of 3,5-Bis(tert-butylthio)benzyl acetate . The odorless access to tert-butyl aryl sulfides and their use in the synthesis of other materials is also relevant, as it suggests that the stench typically associated with mercaptans can be avoided .

Safety And Hazards

While handling 3,5-Bis(tert-butylthio)benzyl Acetate, suitable protective equipment should be worn to prevent the dispersion of dust . Hands and face should be washed thoroughly after handling . Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

[3,5-bis(tert-butylsulfanyl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2S2/c1-12(18)19-11-13-8-14(20-16(2,3)4)10-15(9-13)21-17(5,6)7/h8-10H,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEUSZAMYDZDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180380
Record name Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(tert-butylthio)benzyl Acetate

CAS RN

1820649-93-1
Record name Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820649-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,5-bis[(1,1-dimethylethyl)thio]-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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